1-(1-Bromoethyl)-3-chlorobenzene
Overview
Description
1-Bromoethylbenzene is a clear yellow to brownish liquid . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of 1-bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis
The molecular formula of 1-bromoethylbenzene is C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached to it .Chemical Reactions Analysis
1-Bromoethylbenzene can participate in various reactions. For example, it can react with amines to form secondary amines .Physical And Chemical Properties Analysis
1-Bromoethylbenzene is a liquid at room temperature with a boiling point of 203.0±0.0 °C at 760 mmHg . It has a density of 1.356 g/mL at 25 °C .Scientific Research Applications
Controlled Radical Polymerization of Styrene
- Scientific Field : Polymer Chemistry
- Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used in the controlled radical polymerization of styrene . This process is used to create polymers with specific properties.
- Methods and Procedures : The compound acts as an initiator in the polymerization process . The exact procedures and parameters would depend on the specific experiment being conducted.
- Results and Outcomes : The outcome of this process is the creation of a specific type of polymer . The exact properties of the polymer would depend on the specific conditions of the experiment.
Asymmetric Esterification of Benzoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used in the asymmetric esterification of benzoic acid . This process is used to create specific types of esters.
- Methods and Procedures : The compound is used in the presence of a chiral cyclic guanidine . The exact procedures and parameters would depend on the specific experiment being conducted.
- Results and Outcomes : The outcome of this process is the creation of a specific type of ester . The exact properties of the ester would depend on the specific conditions of the experiment.
Synthesis of Bromine Terminated Polyp-methoxystyrene and Polystyrene
- Scientific Field : Polymer Chemistry
- Application Summary : “1-(1-Bromoethyl)-3-chlorobenzene” is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
- Methods and Procedures : The compound acts as an initiator in the polymerization process . The exact procedures and parameters would depend on the specific experiment being conducted.
- Results and Outcomes : The outcome of this process is the creation of specific types of polymers . The exact properties of the polymers would depend on the specific conditions of the experiment.
Safety And Hazards
properties
IUPAC Name |
1-(1-bromoethyl)-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHOIORCMJXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432834 | |
Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-3-chlorobenzene | |
CAS RN |
65130-47-4 | |
Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromoethyl)-3-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.